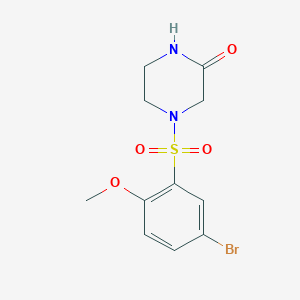
4-(5-Bromo-2-methoxyphenyl)sulfonylpiperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Bromo-2-methoxyphenyl)sulfonylpiperazin-2-one is a chemical compound that belongs to the class of sulfonylpiperazines This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a piperazin-2-one ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-methoxyphenyl)sulfonylpiperazin-2-one typically involves the following steps:
Bromination: The starting material, 2-methoxyphenyl, is brominated using bromine or a brominating agent to introduce the bromine atom at the 5-position.
Sulfonylation: The brominated intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Cyclization: The sulfonylated intermediate undergoes cyclization with piperazin-2-one to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
4-(5-Bromo-2-methoxyphenyl)sulfonylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 4-(5-formyl-2-methoxyphenyl)sulfonylpiperazin-2-one or 4-(5-carboxy-2-methoxyphenyl)sulfonylpiperazin-2-one.
Reduction: Formation of 4-(2-methoxyphenyl)sulfonylpiperazin-2-one.
Substitution: Formation of 4-(5-substituted-2-methoxyphenyl)sulfonylpiperazin-2-one derivatives.
科学研究应用
4-(5-Bromo-2-methoxyphenyl)sulfonylpiperazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(5-Bromo-2-methoxyphenyl)sulfonylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological macromolecules, while the bromine and methoxy groups can modulate the compound’s binding affinity and selectivity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
相似化合物的比较
Similar Compounds
- 4-(5-Bromo-2-methoxyphenyl)sulfonylmorpholine
- 4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole
Comparison
4-(5-Bromo-2-methoxyphenyl)sulfonylpiperazin-2-one is unique due to the presence of the piperazin-2-one ring, which imparts distinct chemical and biological properties compared to similar compounds. The piperazin-2-one ring can enhance the compound’s stability and solubility, making it more suitable for certain applications. Additionally, the combination of the bromine, methoxy, and sulfonyl groups provides a versatile platform for further chemical modifications and functionalization.
属性
IUPAC Name |
4-(5-bromo-2-methoxyphenyl)sulfonylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O4S/c1-18-9-3-2-8(12)6-10(9)19(16,17)14-5-4-13-11(15)7-14/h2-3,6H,4-5,7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBWVIUFCSMTKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
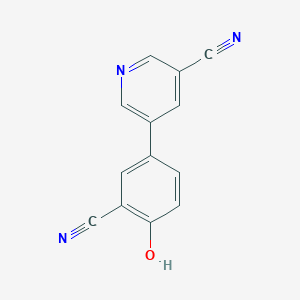
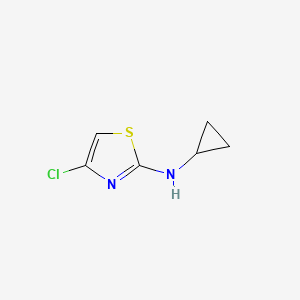
![N-[[4-(difluoromethoxy)phenyl]methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7625338.png)
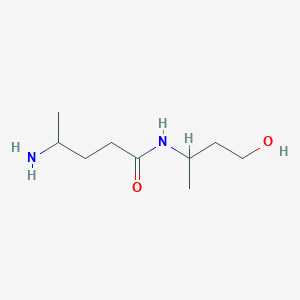
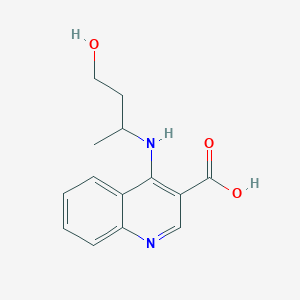
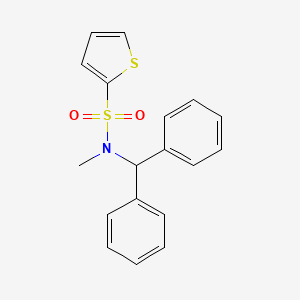
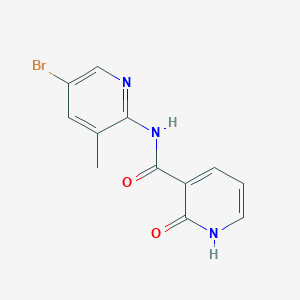
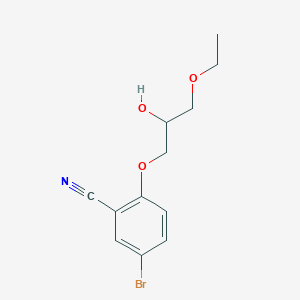
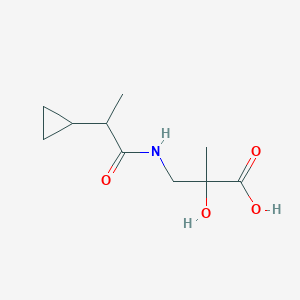
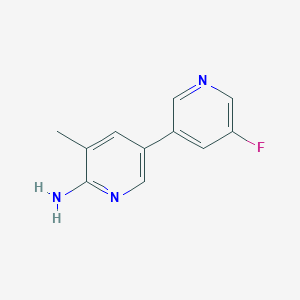
![2-bromo-N-[(3-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B7625391.png)
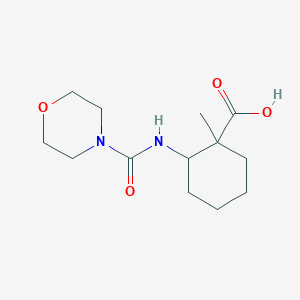

![3-bromo-N-[(2-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B7625406.png)
